
2-(3-chlorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one
説明
2-(3-chlorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one, also known as Naphthylmethylene Chlorophenyl Oxazolone (NCO), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NCO belongs to the class of oxazolones, which are known for their diverse biological activities.
科学的研究の応用
NCO has shown promising results in various scientific research applications. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. NCO has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of the hepatitis B virus and herpes simplex virus. In addition, NCO has exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of NCO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NCO has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
NCO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. NCO has also been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage. In addition, NCO has exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
NCO has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been found to have low toxicity levels, which makes it suitable for in vivo studies. However, NCO has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of NCO is not fully understood, which makes it challenging to design experiments that specifically target its activity.
将来の方向性
There are several future directions for the research on NCO. One possible direction is to study its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its potential targets for drug development. Additionally, future studies can focus on improving the solubility of NCO, which can increase its effectiveness in vivo.
Conclusion:
In conclusion, 2-(3-chlorophenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-oneylene Chlorophenyl Oxazolone (NCO) is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NCO can lead to the development of novel therapeutic agents for various diseases.
特性
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2/c21-16-9-4-8-15(11-16)19-22-18(20(23)24-19)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12H/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMHSJNEYQJBOF-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-Chlorophenyl)-4-[(naphthalen-1-YL)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




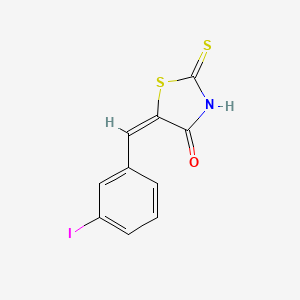
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749642.png)
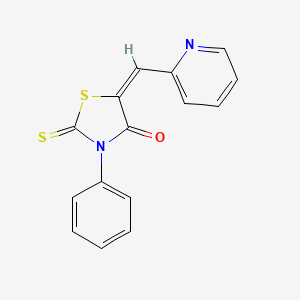
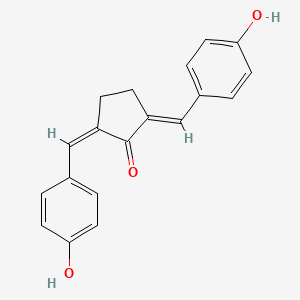
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenyl-3(2H)-furanone](/img/structure/B3749653.png)
![1,1,1-trifluoro-4-[(2-hydroxyphenyl)amino]-3-buten-2-one](/img/structure/B3749661.png)
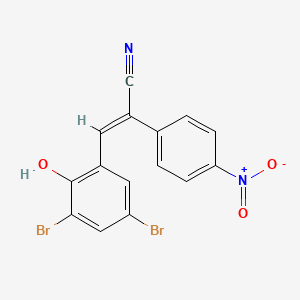
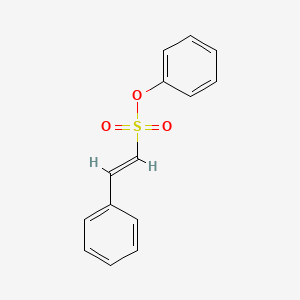
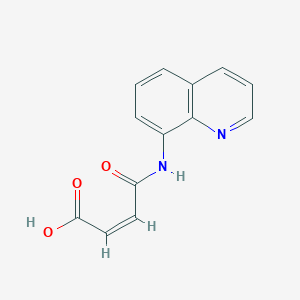

![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3749721.png)
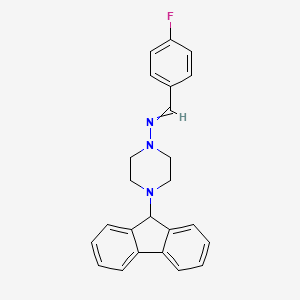
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]acetamide](/img/structure/B3749729.png)